molecular formula C9H12N4O2 B13003729 2-Amino-1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol

2-Amino-1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol

Cat. No.: B13003729
M. Wt: 208.22 g/mol
InChI Key: YBKHMPAYZOSMJB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Amino-1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core . The synthetic methods can be classified into six distinct categories:

  • Synthesis from pyrrole derivatives
  • Synthesis via bromohydrazone
  • Synthesis via formation of triazinium dicyanomethylide
  • Multistep synthesis
  • Transition metal-mediated synthesis
  • Rearrangement of pyrrolooxadiazines

Chemical Reactions Analysis

2-Amino-1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes and receptors, leading to modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Amino-1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

2-amino-1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanol

InChI

InChI=1S/C9H12N4O2/c1-15-9-7-3-2-6(8(14)4-10)13(7)12-5-11-9/h2-3,5,8,14H,4,10H2,1H3

InChI Key

YBKHMPAYZOSMJB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NN2C1=CC=C2C(CN)O

Origin of Product

United States

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